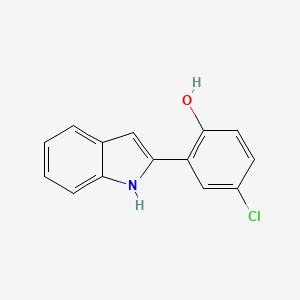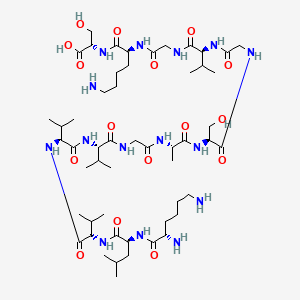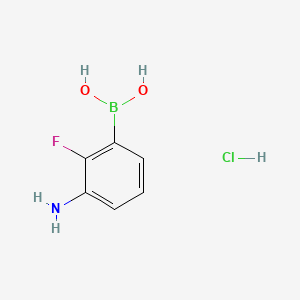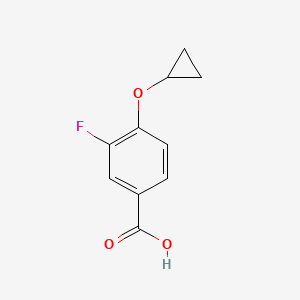
1H-Indole, 2,3-dihydro-1-(trifluoromethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Indole, 2,3-dihydro-1-(trifluoromethyl)- is a compound that belongs to the indole family, which is known for its wide range of biological activities and applications. The trifluoromethyl group attached to the indole ring enhances the compound’s stability, polarity, and lipophilicity, making it a valuable entity in various fields such as pharmaceuticals, materials science, and agrochemicals .
Méthodes De Préparation
The synthesis of 1H-Indole, 2,3-dihydro-1-(trifluoromethyl)- can be achieved through several methods. One efficient method involves the use of CF3SO2Na under metal-free conditions, which selectively introduces the trifluoromethyl group to the indole ring . This method is advantageous due to its cost-effectiveness, low toxicity, and ease of handling. Industrial production methods often involve similar synthetic routes but on a larger scale, ensuring the consistent quality and yield of the compound.
Analyse Des Réactions Chimiques
1H-Indole, 2,3-dihydro-1-(trifluoromethyl)- undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using common reducing agents, leading to the formation of different indole derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
The major products formed from these reactions depend on the specific reagents and conditions used, but they often include various trifluoromethylated indole derivatives.
Applications De Recherche Scientifique
1H-Indole, 2,3-dihydro-1-(trifluoromethyl)- has numerous applications in scientific research:
Biology: The compound’s biological activity makes it a valuable tool in studying biochemical pathways and interactions.
Mécanisme D'action
The mechanism by which 1H-Indole, 2,3-dihydro-1-(trifluoromethyl)- exerts its effects involves interactions with various molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological membranes and proteins, leading to its observed biological activities. Specific pathways and targets depend on the context of its application, such as inhibiting specific enzymes or receptors in medicinal chemistry .
Comparaison Avec Des Composés Similaires
1H-Indole, 2,3-dihydro-1-(trifluoromethyl)- can be compared with other trifluoromethylated indoles and indole derivatives:
2-Trifluoromethylindole: Similar in structure but with the trifluoromethyl group at a different position, leading to different reactivity and applications.
5-Fluoro-3-phenyl-1H-indole-2-carbonyl derivatives: These compounds also exhibit significant biological activities but differ in their specific applications and properties.
The uniqueness of 1H-Indole, 2,3-dihydro-1-(trifluoromethyl)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C9H8F3N |
|---|---|
Poids moléculaire |
187.16 g/mol |
Nom IUPAC |
1-(trifluoromethyl)-2,3-dihydroindole |
InChI |
InChI=1S/C9H8F3N/c10-9(11,12)13-6-5-7-3-1-2-4-8(7)13/h1-4H,5-6H2 |
Clé InChI |
OPSIJIHZUVULGY-UHFFFAOYSA-N |
SMILES canonique |
C1CN(C2=CC=CC=C21)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1,2,4-Triazolo[4,3-a]pyridine-8-carboxylic acid, 2,3-dihydro-3-oxo-, methyl ester](/img/structure/B13927453.png)


![2-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B13927468.png)
![[(1S,2R,3S,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[methyl-[4-methyl-4-(methyldisulfanyl)pentanoyl]amino]propanoate](/img/structure/B13927472.png)







